molecular formula C59H79N15O13 B1599975 (D-Phe(sup 2))-(D-ala(sup 6))-luteinizing hormone-releasing hormone CAS No. 54784-44-0

(D-Phe(sup 2))-(D-ala(sup 6))-luteinizing hormone-releasing hormone

Cat. No. B1599975
CAS RN: 54784-44-0
M. Wt: 1206.4 g/mol
InChI Key: VQKMKQJDJGQSDZ-SZYFUYGVSA-N
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Description

“(D-Phe(sup 2))-(D-ala(sup 6))-luteinizing hormone-releasing hormone” is a chemical compound . It has a molecular formula of C59H79N15O13 and a molecular weight of 1206.4 g/mol.


Synthesis Analysis

A highly potent analog of luteinizing hormone-releasing hormone (LH-RH), pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-NHCH2-CH3 was synthesized by the conventional solution method . The key intermediate, H-Leu-Arg (NO2)-Pro-NHCH2-CH3, was prepared by the stepwise manner using the activated esters of the corresponding protected amino acids .


Molecular Structure Analysis

The high-resolution structure of the human GHRHR bound to its endogenous ligand reveals a characteristic hormone recognition pattern of GHRH by GHRHR . The α-helical GHRH forms an extensive and continuous network of interactions involving all the extra-cellular loops (ECLs), all the transmembrane ™ helices except TM4, and the extracellular domain (ECD) of GHRHR .


Chemical Reactions Analysis

Growth hormone-releasing hormone (GHRH) regulates the secretion of growth hormone that virtually controls metabolism and growth of every tissue through its binding to the cognate receptor .


Physical And Chemical Properties Analysis

“(D-Phe(sup 2))-(D-ala(sup 6))-luteinizing hormone-releasing hormone” has a molecular formula of C59H79N15O13 and a molecular weight of 1206.4 g/mol.

Scientific Research Applications

  • Growth Hormone Function Targeting

    • Field : Endocrinology .
    • Application Summary : This compound is used in strategies for antagonizing growth hormone function, which has potential disease indications .
    • Methods of Application : The specifics of the experimental procedures are not detailed in the source, but it involves the use of this compound in the context of growth hormone function .
    • Results : The outcomes of these strategies are still under investigation, with the review discussing considerations associated with an increasingly complex growth hormone signal transduction network .
  • Food Intake Stimulation

    • Field : Nutrition and Endocrinology .
    • Application Summary : “(D-Phe(sup 2))-(D-ala(sup 6))-luteinizing hormone-releasing hormone”, also known as GHRP-2, is a synthetic agonist of ghrelin, a gut peptide that binds to the growth hormone secretagogue receptor. Ghrelin stimulates both growth hormone secretion and appetite/meal initiation .
    • Methods of Application : In the study, 7 lean, healthy males were subcutaneously infused with GHRP-2 (1 μg/kg/h) or saline for 270 minutes, and then their intake of an ad libitum, buffet-style meal was measured .
    • Results : Subjects ate 35.9 ± 10.9% more when infused with GHRP-2 vs. saline, with every subject increasing their intake even when calculated per kg body weight (136.0 ± 13.0 kJ/kg [32.5 ± 3.1 kcal/kg] vs. 101.3 ± 10.5 kJ/kg [24.2 ± 2.5 kcal/kg], p = 0.008) .
  • Growth Hormone Secretagogue

    • Field : Endocrinology .
    • Application Summary : This compound, also known as GHRP-2, has been extensively studied for its utility as a growth hormone secretagogue (GHS) .
    • Methods of Application : The specifics of the experimental procedures are not detailed in the source, but it involves the use of this compound in the context of growth hormone secretion .
    • Results : The outcomes of these strategies are still under investigation .
  • Pituitary Cell Action

    • Field : Endocrinology .
    • Application Summary : This compound is used in strategies for understanding the mechanisms of action in rat anterior pituitary cells .
    • Methods of Application : The specifics of the experimental procedures are not detailed in the source, but it involves the use of this compound in the context of pituitary cell action .
    • Results : The outcomes of these strategies are still under investigation .
  • Cancer Treatment

    • Field : Oncology .
    • Application Summary : This compound has been studied for its potential use in cancer treatment. It’s believed to inhibit the growth of cancer cells by blocking the effects of growth hormone .
    • Methods of Application : The specifics of the experimental procedures are not detailed in the source, but it involves the use of this compound in the context of cancer treatment .
    • Results : The outcomes of these strategies are still under investigation .
  • Diabetes Management

    • Field : Endocrinology .
    • Application Summary : This compound is also being explored for its potential use in the management of diabetes. It’s thought to influence insulin secretion and glucose metabolism .
    • Methods of Application : The specifics of the experimental procedures are not detailed in the source, but it involves the use of this compound in the context of diabetes management .
    • Results : The outcomes of these strategies are still under investigation .

Future Directions

The development of potent peptide hormone analogues, new biomedical devices for pulsatile administration and sustained delivery, and sophisticated experimental methods for the evaluation of hypothalamic-pituitary-gonadal function have all contributed to a rapid application of the experimental concepts to clinical reality . The role of GHRH in GHS-induced GH release has been attributed primarily to the ability of GHS to release GHRH from hypothalamic neurons .

properties

IUPAC Name

(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H79N15O13/c1-32(2)25-42(53(82)68-41(15-9-23-63-59(61)62)58(87)74-24-10-16-47(74)57(86)65-30-48(60)77)69-50(79)33(3)66-52(81)43(27-35-17-19-37(76)20-18-35)71-56(85)46(31-75)73-55(84)45(28-36-29-64-39-14-8-7-13-38(36)39)72-54(83)44(26-34-11-5-4-6-12-34)70-51(80)40-21-22-49(78)67-40/h4-8,11-14,17-20,29,32-33,40-47,64,75-76H,9-10,15-16,21-28,30-31H2,1-3H3,(H2,60,77)(H,65,86)(H,66,81)(H,67,78)(H,68,82)(H,69,79)(H,70,80)(H,71,85)(H,72,83)(H,73,84)(H4,61,62,63)/t33-,40+,41+,42+,43+,44-,45+,46+,47+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKMKQJDJGQSDZ-SZYFUYGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H79N15O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1206.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[D-Phe2,D-ala6]-LH-RH

CAS RN

54784-44-0
Record name LHRH, Phe(2)-ala(6)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054784440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Phe2,D-Ala6-luteinizing hormonereleasing hormon
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name WY-18185
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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